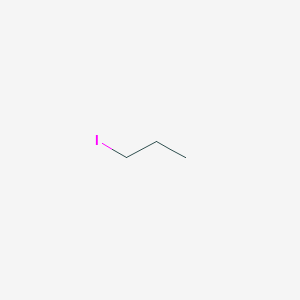

1-Iodopropane

Overview

Description

1-Iodopropane (CAS 107-08-4, CH₃CH₂CH₂I) is a primary alkyl iodide with a molecular weight of 169.99 g/mol . It is a colorless liquid stabilized with sodium carbonate, characterized by a boiling point of 103°C, density of 1.742 g/cm³, and moderate solubility in water (1.1 g/L) . Its structure allows conformational isomerism, with gauche and anti conformers exhibiting distinct photodissociation dynamics. For instance, gauche-1-iodopropane ions form 2-propyl ions, while anti conformers yield protonated cyclopropane ions due to differences in reaction mechanisms .

This compound serves as a versatile reagent in organic synthesis, participating in cross-coupling reactions (e.g., Cadiot-Chodkiewicz couplings) , Wurtz reactions , and catalytic processes on metal surfaces . It is also employed as a deuterated standard (this compound-d7) in nuclear magnetic resonance (NMR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodopropane is typically prepared by the reaction of n-propyl alcohol with iodine and phosphorus. The reaction involves heating n-propyl alcohol with iodine and red phosphorus, resulting in the formation of this compound along with phosphoric acid as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified by distillation and stored under nitrogen to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: 1-Iodopropane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, resulting in the formation of alcohols, nitriles, or amines, respectively.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene.

Oxidation and Reduction Reactions: Although less common, this compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or ethanol.

Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

Alcohols: Formed by nucleophilic substitution with hydroxide ions.

Nitriles: Formed by nucleophilic substitution with cyanide ions.

Amines: Formed by nucleophilic substitution with ammonia.

Propene: Formed by elimination reactions

Scientific Research Applications

Organic Synthesis

1-Iodopropane is widely utilized as an alkylating agent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating various organic compounds.

Key Uses:

- Alkylation Reactions: It is used for the alkylation of nucleophiles such as amines and alcohols. For instance, it can react with potassium salts of pyrrole to synthesize 1-n-propylpyrrole, a compound of interest in medicinal chemistry .

- Synthesis of Chiral Compounds: this compound serves as a substrate for dehalogenase enzymes, which can catalyze its transformation into chiral compounds. This process is significant in producing pharmaceuticals with specific stereochemical configurations .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed in the synthesis of various drugs. Its role as a building block in medicinal chemistry allows for the development of new therapeutic agents.

Case Studies:

- Antitumor Agents: Research has demonstrated that derivatives of this compound can be modified to create antitumor drugs. The compound's reactivity facilitates the introduction of functional groups that enhance biological activity .

- Antiviral Compounds: Studies indicate that this compound derivatives exhibit antiviral properties, making them potential candidates for further drug development against viral infections .

Environmental Applications

This compound has garnered attention in environmental science due to its potential role in bioremediation processes.

Research Findings:

- Certain bacteria can utilize this compound as a sole carbon and energy source, indicating its potential application in biodegradation strategies. This capability suggests that engineered microbial strains could be developed to remediate environments contaminated with halogenated hydrocarbons .

Mechanism of Action

The mechanism of action of 1-iodopropane primarily involves its reactivity as an alkylating agent. The iodine atom in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This allows this compound to participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. The compound’s reactivity is influenced by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares 1-iodopropane with structurally analogous alkyl halides:

| Property | This compound | Iodoethane | 2-Iodopropane | 1-Bromopropane |

|---|---|---|---|---|

| Molecular Formula | C₃H₇I | C₂H₅I | C₃H₇I | C₃H₇Br |

| Boiling Point (°C) | 103 | 72 | 89 | 71 |

| Density (g/cm³) | 1.742 | 1.936 | 1.703 | 1.354 |

| Viscosity (mPa·s, 298 K) | 0.89* | 0.59 | 0.78 | 0.50 |

| Reactivity in Wurtz Rxn | Forms n-pentane | Forms n-butane | N/A | Forms n-hexane |

| Key Applications | Cross-coupling, NMR standards | Methylation | Position isomer studies | Solvent, synthesis |

*Data extrapolated from viscosity trends in 1-iodoalkanes ; other values sourced from .

Key Observations :

- Boiling Points : this compound’s higher boiling point (103°C vs. 71°C for 1-bromopropane) reflects stronger van der Waals forces due to iodine’s polarizability .

- Isomerism: this compound and 2-iodopropane are position isomers, differing in iodine attachment (terminal vs.

- Viscosity: 1-Iodoalkanes exhibit viscosities comparable to n-alkanes with 6 additional carbons (e.g., this compound ≈ n-nonane) .

Reactivity and Catalytic Behavior

- Thermal Decomposition : On Cu(110) surfaces, this compound decomposes at 110 K to propyl groups and iodine, releasing propylene (200–230 K) and H₂ (315 K) . This contrasts with iodomethane, which forms methane and ethylene under similar conditions .

- Inhibition Effects: this compound alkylates corrinoids, inhibiting cobamide-catalyzed dechlorination reactions . Brominated analogs like 1-bromopropane lack this specificity.

- Wurtz Reaction : Mixed reactions with 1-iodoethane yield n-pentane, n-butane, and n-hexane, demonstrating competitive coupling pathways absent in homoreactions .

Research Findings and Emerging Trends

Conformational Control : Photodissociation studies highlight this compound’s unique gauche and anti pathways, enabling reaction control without laser-phase manipulation .

Environmental Impact : Volatile iodine species like this compound contribute to atmospheric iodine cycling, with emissions linked to marine biogenic processes .

Catalytic Optimization : Copper-mediated reactions with this compound achieve 59–62% yields in bicyclobutane syntheses, outperforming brominated analogs .

Biological Activity

1-Iodopropane, also known as propyl iodide, is an organoiodine compound with the molecular formula C₃H₇I. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article compiles various research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized as a colorless liquid that is denser than water and has a slightly sweet odor. It is known to be mildly toxic upon inhalation and can cause irritation to the skin and eyes. The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in both organic chemistry and biological studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iodinated hydrocarbons, including this compound. Research indicates that iodinated compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Vibrio parahaemolyticus. These bacteria are known for their ability to form biofilms, which contribute to antibiotic resistance .

Case Study: Antibiofilm Activity

A study screened 22 iodinated hydrocarbons for their antibiofilm activity. Among these, this compound demonstrated significant efficacy in disrupting biofilm formation at a minimum inhibitory concentration (MIC) of 50 µg/mL against both S. aureus and V. parahaemolyticus. The study utilized crystal violet assays to quantify biofilm inhibition and employed scanning electron microscopy (SEM) to visualize the structural changes in biofilms treated with this compound .

The antimicrobial action of this compound is believed to be multifaceted:

- Membrane Disruption : It disrupts the cell membranes of target bacteria, leading to cell lysis.

- Gene Expression Modulation : The compound affects gene expressions related to biofilm formation and virulence factors in bacteria.

- Oxidative Stress Induction : Iodinated compounds may generate reactive iodine species that induce oxidative stress in microbial cells .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other similar compounds, the following table summarizes key findings from various studies:

| Compound | MIC (µg/mL) | Target Organisms | Mechanism of Action |

|---|---|---|---|

| This compound | 50 | S. aureus, V. parahaemolyticus | Membrane disruption, gene modulation |

| Iodopropynyl butylcarbamate (IPBC) | 50 | S. aureus, V. parahaemolyticus, Candida albicans | Membrane disruption, biofilm inhibition |

| Iodine (I₂) | Varies | Various pathogens | Oxidative stress, protein iodination |

Toxicological Considerations

While this compound exhibits promising antimicrobial properties, its toxicity profile must be considered. The compound may pose risks through inhalation or dermal exposure, necessitating careful handling in laboratory and industrial settings . Further research is needed to establish safe exposure levels and potential long-term effects on human health.

Q & A

Basic Research Questions

Q. How is the molecular weight of 1-Iodopropane calculated, and what experimental methods confirm its structure?

The molecular weight of this compound (C₃H₇I) is calculated by summing the atomic weights of its constituent elements: 3 Carbon (12.01 g/mol × 3), 7 Hydrogen (1.008 g/mol × 7), and 1 Iodine atom (126.90 g/mol), yielding 169.992 g/mol . Structural confirmation employs spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), while gas chromatography (GC) validates purity. The SMILES string (CCCI) and InChIKey (PVWOIHVRPOBWPI-UHFFFAOYSA-N) facilitate database searches for structural verification .

Q. What are the standard laboratory synthesis protocols for this compound?

this compound is typically synthesized via nucleophilic substitution. For example, refluxing 1-propanol with hydroiodic acid (HI) at 100–110°C produces this compound, with purification by fractional distillation . Alternative methods include the reaction of propane-1-ol with phosphorus triiodide (PI₃). Stabilizers like sodium carbonate are often added to prevent decomposition during storage .

Q. How should this compound be handled to ensure laboratory safety?

Due to its flammability (Risk Code R10) and toxicity (R20, R36/37/38), this compound requires storage in cool, ventilated areas away from ignition sources. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. What contradictions exist in reported thermodynamic properties of this compound, and how can they be resolved experimentally?

Discrepancies in viscosity and density values (e.g., 0.970 mPa·s vs. 0.703 mPa·s at 20°C) arise from measurement conditions or impurities . To resolve these, researchers should use high-purity samples (>99%) and standardize measurement protocols (e.g., U-tube viscometers for viscosity, pycnometers for density). Cross-validating data with computational models like Quantitative Structure-Property Relationship (QSPR) can further reconcile inconsistencies .

Q. How do vibrational modes of this compound inform its conformational stability in reaction mechanisms?

Fourier-transform infrared (FTIR) and Raman spectroscopy identify key vibrational modes, such as C-I stretching (500–600 cm⁻¹) and C-C-C bending (800–1000 cm⁻¹). These modes reveal preferential gauche conformations due to steric hindrance between iodine and methyl groups, impacting reactivity in SN2 reactions . Computational studies (e.g., density functional theory) model these vibrations to predict activation energies for substitution pathways .

Q. What methodologies are used to analyze the photodissociation dynamics of this compound ions?

Ultrafast laser spectroscopy and time-resolved mass spectrometry track C-I bond cleavage upon photoexcitation. Studies show that this compound ions dissociate into propyl radicals and iodine atoms within femtoseconds, with branching ratios dependent on excitation wavelength. These findings are critical for modeling atmospheric chemistry and radical-initiated polymerization .

Q. How can computational chemistry address gaps in predicting this compound’s environmental fate?

Molecular dynamics simulations and quantum mechanical calculations (e.g., COSMO-RS) predict solubility, octanol-water partition coefficients (log P = 2.1), and degradation pathways. For instance, hydrolysis half-lives (t₁/₂ ~100 days at pH 7) indicate slow environmental breakdown, necessitating experimental validation via high-performance liquid chromatography (HPLC) .

Q. Methodological Guidance

- Experimental Design : When studying reaction mechanisms, combine kinetic isotope effects (KIEs) with isotopic labeling (e.g., deuterated propane) to trace bond-breaking steps .

- Data Interpretation : Use multivariate analysis to distinguish solvent effects on reaction rates (e.g., polar aprotic solvents accelerate SN2 pathways) .

- Literature Gaps : Prioritize replicating older studies (e.g., 1975 vibrational analyses) with modern instrumentation to update outdated parameters .

Properties

IUPAC Name |

1-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWOIHVRPOBWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015653 | |

| Record name | 1-Iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index] | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.1 [mmHg] | |

| Record name | Propyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26914-02-3, 107-08-4 | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND3629KE2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.